molecular formula C19H34O8 B1246874 Rehmaionoside B CAS No. 104056-83-9

Rehmaionoside B

Cat. No.: B1246874
CAS No.: 104056-83-9
M. Wt: 390.5 g/mol
InChI Key: ICINSKFENWFTQI-BHYGOWNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rehmaionoside B is a terpene glycoside.

Scientific Research Applications

Bladder and Urethral Smooth Muscle Effects

Rehmaionoside B, a constituent of Rehmanniae radix, has been found to inhibit contractions in bladder and urethral smooth muscle strips of mice. It effectively inhibited the contraction induced by noradrenaline in the urethral smooth muscle and relaxed the normal tone of the bladder smooth muscle. These findings suggest a potential application of this compound in treating conditions related to micturition and smooth muscle function in the urinary system (Nakase, Kimura, Kimura, & Kitagawa, 1991).

Impact on Immune Functions

A study on rehmaionoside A, closely related to this compound, showed that it can influence immune functions. Although this study focuses on rehmaionoside A, it opens avenues for exploring the broader immunomodulatory effects of rehmaionosides, including this compound (Wang Yu-sheng, 2002).

Effect on Leukopenia

Rehmaionoside A, another compound similar to this compound, has shown positive effects on cyclophosphamide-induced leukopenia in mice. This suggests the potential of rehmaionosides, including this compound, in managing conditions like leukopenia (L. Geng, 2001).

Chemical Composition and Configurations

Studies have been conducted to determine the absolute configurations of rehmaionosides, including this compound. Understanding their chemical structures is crucial for their potential applications in pharmaceuticals and medicine (Yoshikawa, Fukuda, Taniyama, Cha, & Kitagawa, 1986).

Potential Antidiabetic Applications

Rehmaionoside C, another variant in the same family, was shown to increase glucose uptake in muscle cells, indicating potential antidiabetic properties. This research suggests that rehmaionosides, including this compound, may have applications in treating diabetes or insulin resistance (Ranjana, Binwal, Verma, Bawankule, Tiwari, & Shanker, 2022).

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?

A1: While the precise mechanism of action remains unclear, research suggests that this compound exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].

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